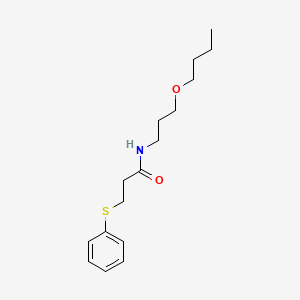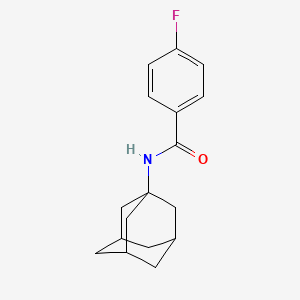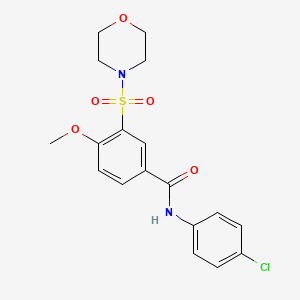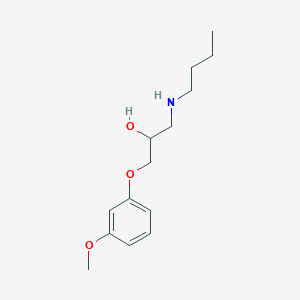
N-(3-butoxypropyl)-3-(phenylsulfanyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-butoxypropyl)-3-(phenylsulfanyl)propanamide is an organic compound that belongs to the class of amides It features a butoxypropyl group and a phenylsulfanyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-butoxypropyl)-3-(phenylsulfanyl)propanamide typically involves a multi-step process:
Formation of the butoxypropyl group: This can be achieved by reacting 3-chloropropanol with sodium butoxide to form 3-butoxypropanol.
Introduction of the phenylsulfanyl group: The 3-butoxypropanol can then be reacted with thiophenol in the presence of a base such as sodium hydride to form 3-(phenylsulfanyl)propanol.
Amidation reaction: Finally, the 3-(phenylsulfanyl)propanol can be reacted with a suitable amine, such as propanamide, under dehydrating conditions to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, to form sulfoxides or sulfones.
Reduction: The compound can be reduced at the amide group to form the corresponding amine.
Substitution: The butoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: It could be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism by which N-(3-butoxypropyl)-3-(phenylsulfanyl)propanamide exerts its effects would depend on its specific application. For example, if used as a biochemical probe, it might interact with specific enzymes or receptors. The phenylsulfanyl group could play a role in binding to target molecules, while the butoxypropyl group might influence the compound’s solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
N-(3-butoxypropyl)-3-(phenylthio)propanamide: Similar structure but with a phenylthio group instead of a phenylsulfanyl group.
N-(3-methoxypropyl)-3-(phenylsulfanyl)propanamide: Similar structure but with a methoxypropyl group instead of a butoxypropyl group.
N-(3-butoxypropyl)-3-(phenylsulfonyl)propanamide: Similar structure but with a phenylsulfonyl group instead of a phenylsulfanyl group.
Uniqueness: N-(3-butoxypropyl)-3-(phenylsulfanyl)propanamide is unique due to the presence of both the butoxypropyl and phenylsulfanyl groups, which can influence its chemical reactivity, solubility, and potential applications. The combination of these functional groups may provide distinct advantages in specific research or industrial contexts.
Propriétés
IUPAC Name |
N-(3-butoxypropyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-2-3-12-19-13-7-11-17-16(18)10-14-20-15-8-5-4-6-9-15/h4-6,8-9H,2-3,7,10-14H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWYJMYYRAADIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)CCSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4939677.png)
![N~2~-(5-Chloro-2-methylphenyl)-N~2~-(methanesulfonyl)-N-{2-[(pyridin-2-yl)sulfanyl]ethyl}glycinamide](/img/structure/B4939682.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)oxamide](/img/structure/B4939683.png)
![2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4939692.png)



![5-Bromo-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene](/img/structure/B4939716.png)
![4-Methyl-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4939718.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4939721.png)

![4-butoxy-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B4939758.png)
![(5Z)-5-[[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4939759.png)
![N-[3-(4-iodophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B4939760.png)
